7-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one
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Overview
Description
7-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one is a synthetic organic compound belonging to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with chlorine, fluorophenyl, and sulfanylidene groups. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one typically involves multi-step organic reactions
Formation of Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-fluorobenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of Sulfanylidene Group: The sulfanylidene group can be introduced through the reaction of the intermediate with sulfur-containing reagents such as thiourea or Lawesson’s reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazolinone core or the sulfanylidene group, leading to the formation of dihydroquinazolinones or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazolinones and thiols.
Substitution: Various substituted quinazolinones depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 7-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in various assays for its potential antimicrobial, antiviral, and anticancer activities. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, derivatives of this compound are being investigated for their therapeutic potential. The presence of the quinazolinone core, along with the chloro and fluorophenyl groups, suggests potential interactions with specific biological targets, making it a candidate for the development of new pharmaceuticals.
Industry
Industrially, this compound can be used in the development of agrochemicals, dyes, and other specialty chemicals. Its unique reactivity profile allows for the creation of products with specific desired properties.
Mechanism of Action
The mechanism of action of 7-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one involves its interaction with various molecular targets. The quinazolinone core can interact with enzymes and receptors, potentially inhibiting their activity. The chloro and fluorophenyl groups may enhance binding affinity and specificity, while the sulfanylidene group can participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
7-chloro-4-quinazolinone: Lacks the fluorophenyl and sulfanylidene groups, making it less versatile in terms of reactivity and biological activity.
4-fluoro-3-phenylquinazolinone: Similar structure but lacks the chloro and sulfanylidene groups, affecting its chemical and biological properties.
2-sulfanylidene-4-quinazolinone:
Uniqueness
7-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one stands out due to the combination of its substituents, which confer unique chemical reactivity and biological activity. The presence of the chloro, fluorophenyl, and sulfanylidene groups allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound in scientific research.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
422526-63-4 |
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Molecular Formula |
C15H10ClFN2OS |
Molecular Weight |
320.77 |
IUPAC Name |
7-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C15H10ClFN2OS/c16-10-3-6-12-13(7-10)18-15(21)19(14(12)20)8-9-1-4-11(17)5-2-9/h1-7H,8H2,(H,18,21) |
InChI Key |
MTAGHPPQGGJQDL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CN2C(=O)C3=C(C=C(C=C3)Cl)NC2=S)F |
solubility |
not available |
Origin of Product |
United States |
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